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molecular formula C7H10N2O B8720179 (1-imidazol-1-ylcyclopropyl)methanol CAS No. 858036-12-1

(1-imidazol-1-ylcyclopropyl)methanol

Cat. No. B8720179
M. Wt: 138.17 g/mol
InChI Key: YZBGFIONNZPHLI-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

Diisobutylaluminum hydride (1M in tetrahydrofuran, 8 mL, 8 mmol) was added dropwise to a solution of ethyl 1-(1H-imidazol-1-yl)cyclopropanecarboxylate (0.3 g, 1.6 mmol) in anhydrous dichloromethane (20 mL) at −78° C. The reaction mixture was warmed to room temperature and stirred at that temperature for 5 h. A saturated aqueous solution of ammonium chloride was added and the mixture was stirred for 30 min. The resulting solids were filtered through a pad of Celite and the filtrate was dried over sodium sulfate. The organics were concentrated under reduced pressure and the crude material was purified via column chromatography (100-200 mesh silica gel, 0-6% methanol in dichlormethane) to afford (1-(1H-imidazol-1-yl)cyclopropyl)methanol 0.15 g). MS (ES+APCI) (M+H) 139.1.
Quantity
8 mL
Type
reactant
Reaction Step One
Name
ethyl 1-(1H-imidazol-1-yl)cyclopropanecarboxylate
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[N:11]1([C:16]2([C:19](OCC)=[O:20])[CH2:18][CH2:17]2)[CH:15]=[CH:14][N:13]=[CH:12]1.[Cl-].[NH4+]>ClCCl>[N:11]1([C:16]2([CH2:19][OH:20])[CH2:18][CH2:17]2)[CH:15]=[CH:14][N:13]=[CH:12]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
ethyl 1-(1H-imidazol-1-yl)cyclopropanecarboxylate
Quantity
0.3 g
Type
reactant
Smiles
N1(C=NC=C1)C1(CC1)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at that temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting solids were filtered through a pad of Celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude material was purified via column chromatography (100-200 mesh silica gel, 0-6% methanol in dichlormethane)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1(C=NC=C1)C1(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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